Defactinib hydrochloride Defactinib hydrochloride Defactinib Hydrochloride is the hydrochloride salt form of defactinib, an orally bioavailable, small-molecule focal adhesion kinase (FAK) inhibitor with potential antiangiogenic and antineoplastic activities. Defactinib inhibits FAK, which may prevent the integrin-mediated activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt, thus inhibiting tumor cell migration, proliferation, survival, and tumor angiogenesis. The tyrosine kinase FAK, a signal transducer for integrins, is normally activated by binding to integrins in the extracellular matrix (ECM) but may be upregulated and constitutively activated in various tumor cell types.
Brand Name: Vulcanchem
CAS No.: 1073160-26-5
VCID: VC0001670
InChI: InChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34;/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30);1H
SMILES: CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl
Molecular Formula: C20H22ClF3N8O3S
Molecular Weight: 547.0 g/mol

Defactinib hydrochloride

CAS No.: 1073160-26-5

Cat. No.: VC0001670

Molecular Formula: C20H22ClF3N8O3S

Molecular Weight: 547.0 g/mol

* For research use only. Not for human or veterinary use.

Defactinib hydrochloride - 1073160-26-5

CAS No. 1073160-26-5
Molecular Formula C20H22ClF3N8O3S
Molecular Weight 547.0 g/mol
IUPAC Name N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride
Standard InChI InChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34;/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30);1H
Standard InChI Key RCHQNUQAHJNRBY-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl
Canonical SMILES CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl

Chemical and Pharmacological Properties

Structural Characteristics

Defactinib hydrochloride is a benzamide derivative with a stereochemically achiral structure. Its SMILES notation is Cl.CNC(=O)C1=CC=C(NC2=NC=C(C(NCC3=NC=CN=C3N(C)S(C)(=O)=O)=N2)C(F)(F)F)C=C1, and its InChI key is RCHQNUQAHJNRBY-UHFFFAOYSA-N . The hydrochloride salt enhances solubility, critical for oral bioavailability.

Table 1: Molecular Properties of Defactinib Hydrochloride

PropertyValue
Molecular FormulaC₂₀H₂₁F₃N₈O₃S·ClH
Molecular Weight546.954 g/mol
CAS Number1073160-26-5
SolubilityDMSO: 30 mg/mL; H₂O: Insoluble
Storage Conditions4°C (sealed, dry)

Mechanism of Action

Defactinib inhibits FAK phosphorylation at tyrosine residue 397 (Tyr397), disrupting downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT. This dual inhibition reduces tumor cell migration, proliferation, and angiogenesis . Preclinical models demonstrate that defactinib (25 mg/kg twice daily) decreases phosphorylated FAK (pFAK) levels by >50% within 3 hours, with effects reversing after 24 hours .

Preclinical Development

In Vitro Studies

In taxane-resistant ovarian cancer cell lines, defactinib reduced AKT and YB-1 protein levels via reverse-phase protein array (RPPA) analysis. Dose-dependent inhibition of pFAK (Tyr397) was observed across multiple cell lines (IC₅₀ < 0.6 nM for FAK and PYK2) .

In Vivo Efficacy

In murine xenograft models:

  • HeyA8 Ovarian Cancer: Paclitaxel (PTX) monotherapy reduced tumor weight by 87.4%, while defactinib combination therapy achieved 97.9% reduction (P = 0.05 vs. PTX) .

  • SKOV3ip1 Model: Combination therapy with PTX yielded a 92.7% decrease in tumor weight (P < 0.001 vs. PTX alone) .

Clinical Development

Phase I Trials

A phase I dose-escalation study established 400 mg twice daily as the recommended phase II dose, with no maximum tolerated dose identified. Pharmacokinetic analysis showed steady-state plasma concentrations of 1,200 ng/mL .

NF2-Mutant Cancers

An ongoing phase II trial (NCT04665206) evaluates defactinib in patients with advanced NF2-mutant tumors. Eligibility requires prior progression on MATCH Protocol therapies, with exclusion criteria including Gilbert’s syndrome or prior FAK inhibitor exposure .

Table 2: Select Clinical Trials of Defactinib Hydrochloride

IndicationPhaseEnrollmentKey FindingsSource
KRAS-Mutant NSCLCII5512-week PFS: 28%; mPFS: 45d
NF2-Mutant Solid TumorsIIRecruitingPrimary endpoint: ORR
Ovarian CancerI/II-NDA submitted (2024)

Adverse Event Profile

Common adverse events (grade 1–2) include:

  • Fatigue (54%)

  • Nausea (38%)

  • Unconjugated hyperbilirubinemia (32%) .
    Grade ≥3 events occurred in 9% of patients, primarily asymptomatic bilirubin elevation .

Regulatory Status and Future Directions

Orphan Drug Designations

Defactinib holds orphan status for:

  • Ovarian cancer (FDA, 2024)

  • Malignant pleural mesothelioma (EMA, 2023)

  • Pancreatic ductal adenocarcinoma (FDA, 2022) .

Combination Therapies

Current trials investigate defactinib with avutometinib (MEK inhibitor) in recurrent low-grade serous ovarian cancer, showing a 45% objective response rate in phase I/II studies .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator